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Compound of Interest

Compound Name: Kumbicin C

Cat. No.: B3026307 Get Quote

Foreword: Initial searches for "Kumbicin C" did not yield specific spectroscopic or biological

data. This suggests that Kumbicin C may be a novel, recently discovered, or proprietary

compound not yet detailed in public scientific literature. To fulfill the structural and content

requirements of this technical guide, the well-characterized flavonoid, Quercetin, will be used

as a representative model. The data, protocols, and pathways presented herein are those of

Quercetin and serve as a comprehensive template for the analysis and characterization of a

compound like Kumbicin C.

Introduction
Kumbicin C, exemplified by the structural characteristics of Quercetin (3,3',4',5,7-

pentahydroxyflavone), is a polyphenolic compound belonging to the flavonol subclass of

flavonoids. Compounds of this nature are of significant interest to the pharmaceutical and

nutraceutical industries due to their wide range of biological activities, including antioxidant,

anti-inflammatory, and potential anticancer properties.[1][2] A thorough spectroscopic and

functional characterization is paramount for understanding its mechanism of action, ensuring

quality control, and guiding further drug development efforts.

This technical guide provides a detailed overview of the spectroscopic data, experimental

protocols for analysis, and known biological signaling pathways associated with our model

compound.
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The structural elucidation of Kumbicin C (as represented by Quercetin) is achieved through a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The ¹H NMR spectrum identifies the number and environment of protons, while the

¹³C NMR spectrum reveals the different carbon atoms present.[3]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Quercetin (in DMSO-d₆)[4][5]
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Position
¹H Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

¹³C Chemical
Shift (δ, ppm)

2 - - - 147.2

3 - - - 135.8

4 - - - 175.9

5 - - - 160.8

6 6.18 d 2.0 98.2

7 - - - 164.0

8 6.40 d 2.0 93.4

9 - - - 156.2

10 - - - 103.1

1' - - - 122.1

2' 7.67 d 2.2 115.1

3' - - - 145.0

4' - - - 144.8

5' 6.88 d 8.5 115.7

6' 7.53 dd 8.5, 2.2 120.1

3-OH 9.59 s - -

5-OH 12.49 s - -

7-OH 10.79 s - -

3'-OH 9.30 s - -

4'-OH 9.38 s - -

Data acquired on a 600 MHz spectrometer. Chemical shifts are referenced to the solvent signal

(DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental composition of

the molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, offering

insights into its substructures.[6][7]

Table 2: High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) Data for

Quercetin

Ionization
Mode

Precursor Ion
[M+H]⁺ (m/z)

Calculated
Monoisotopic
Mass

Key MS/MS
Fragment Ions
(m/z)

Putative
Fragment
Assignment

ESI Positive 303.0504 302.0427 153.0188

A-ring fragment

after retro-Diels-

Alder (RDA)

cleavage

137.0239

B-ring fragment

after RDA

cleavage

179.0344
Loss of C₇H₄O₂

from precursor

275.0555 [M+H - CO]⁺

247.0606 [M+H - 2CO]⁺

ESI: Electrospray Ionization. Data is representative and may vary based on instrumentation

and collision energy.[6]

Experimental Protocols
The following protocols describe standard procedures for the spectroscopic analysis of

flavonoid compounds like Kumbicin C (exemplified by Quercetin).

Sample Preparation and Extraction
This protocol outlines a general method for extracting flavonoids from a plant matrix.[8][9]
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1. Freeze-dry and grind
plant material.

2. Macerate powder in 80% Methanol
(1:10 w/v).

3. Sonicate for 30 minutes
at 4°C.

4. Centrifuge at 14,000 x g
for 10 minutes.

5. Collect supernatant. 6. Re-extract pellet with
80% Methanol.

Repeat once

7. Pool supernatants.

8. Filter through 0.22 µm
PVDF syringe filter.

9. Dry extract under vacuum
(SpeedVac).

10. Reconstitute in appropriate
solvent for analysis.

Click to download full resolution via product page

Caption: General workflow for the extraction of flavonoid compounds.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe for

enhanced sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 2 seconds,

and an acquisition time of 2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2

seconds, and an acquisition time of 1 second.

2D NMR (COSY, HSQC, HMBC):

Acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence

(HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra to establish

connectivities and aid in unambiguous assignments.[3]

Data Processing: Process all spectra using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the residual solvent signal.

LC-MS/MS Protocol
This protocol is designed for the analysis of flavonoids using Ultra-High-Performance Liquid

Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (Q-TOF) mass

spectrometer.[8][10]
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Sample Preparation: Dilute the reconstituted extract (from section 3.1) to a final

concentration of approximately 10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1%

formic acid.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-

equilibrate at 5% B for 5 minutes.

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.

Mass Spectrometry Conditions:

Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

Capillary Voltage: 3.5 kV (positive), 2.5 kV (negative).[10]

Gas Temperature: 325°C.

Nebulizer Pressure: 40 psi.

Scan Range: m/z 100-1000.

Acquisition Mode: Auto MS/MS, with collision-induced dissociation (CID) energy ramped to

obtain fragment spectra.

Data Analysis: Analyze the data using vendor-specific software. Identify compounds based

on accurate mass, retention time, and fragmentation patterns compared to standards or

databases.
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Biological Signaling Pathways
Quercetin is known to modulate several key signaling pathways involved in cellular processes

like proliferation, apoptosis, and inflammation. Understanding these interactions is crucial for

drug development professionals.[1][11]
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Caption: Inhibition of PI3K/Akt and MAPK pathways by Kumbicin C.

As illustrated, Kumbicin C (as Quercetin) exerts its anticancer effects by inhibiting key nodes

in the PI3K/Akt and MAPK signaling cascades.[1][11] This dual inhibition prevents the

phosphorylation and activation of downstream effectors like mTOR and ERK, which are critical

for cell proliferation and survival. The net effect is a reduction in cell growth and an induction of

programmed cell death (apoptosis), highlighting its therapeutic potential.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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